Ortho-Amino Substitution Increases Lipophilicity
The ortho-amino isomer exhibits higher lipophilicity than its meta and para counterparts because the intramolecular hydrogen bond between the 2-amino group and the amide carbonyl masks polar surface area . The ACD/LogP for 2-amino-N-ethyl-N-phenylbenzamide is 2.65 , compared with 2.19 for the 3-amino isomer and 2.13 for the 4-amino isomer . The XLogP3 value for the 2-amino isomer is even higher at 3.2 [1], consistent with the ortho intramolecular H-bond effect.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.65; XLogP3 = 3.2 |
| Comparator Or Baseline | 3-amino isomer: LogP = 2.19 (Hit2Lead); 4-amino isomer: ACD/LogP = 2.13 (ChemSpider); 4-amino XLogP3 = 2.0 (chemcd.com) |
| Quantified Difference | ΔLogP = +0.46 (vs 3-amino); +0.52 (vs 4-amino); ΔXLogP3 = +1.0 to +1.2 (vs 3-/4-amino) |
| Conditions | ACD/Labs Percepta v14.00 predicted values; XLogP3 from PubChem computational pipeline; all values are in silico estimates |
Why This Matters
Higher lipophilicity directly influences membrane permeability in cell-based assays, non-specific protein binding, and solubility in organic reaction media—critical parameters for both biological screening and synthetic chemistry applications.
- [1] Kuujia.com. 2-Amino-N-ethyl-N-phenylbenzamide (CAS 29094-86-8). Computed properties including XLogP3: 3.2. https://www.kuujia.com/cas-29094-86-8.html (accessed 2026-04-25). View Source
